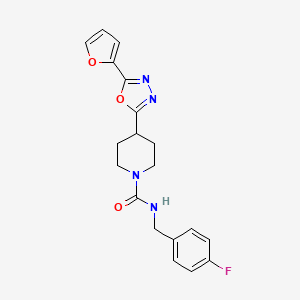

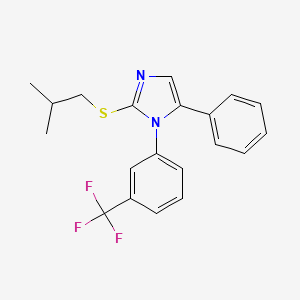

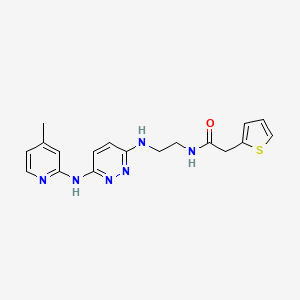

2-bromo-N-(2-(furan-3-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzamide is a simple amide derivative of benzoic acid with the formula C6H5CONH2. It is a white solid that is slightly soluble in water but highly soluble in many organic solvents . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

The synthesis of benzamide can be achieved by reacting benzoic acid with ammonia. Furan can be synthesized via several methods, including the oxidation of furfural, the decarbonylation of 5-hydroxymethylfurfural, and the cyclodehydration of 1,4-diketones .Molecular Structure Analysis

The molecular structure of benzamide consists of a benzene ring attached to an amide group. Furan is a five-membered ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis

Benzamide can undergo various reactions, including hydrolysis to benzoic acid and ammonia. Furan can participate in various reactions due to the presence of the electron-rich aromatic ring .Physical and Chemical Properties Analysis

Benzamide has a molecular weight of 200.033 g/mol . The physical and chemical properties of a compound can be influenced by its specific structure, including factors such as the presence of functional groups and the overall shape of the molecule .Applications De Recherche Scientifique

Synthesis and Substitution

- Researchers have developed methods for synthesizing 2-bromo-3-aroyl-benzo[b]furans, employing the 2-bromo group as a versatile synthetic handle in palladium-mediated couplings and direct nucleophilic substitutions. This allows for a range of 2-substituted-3-aroyl-benzo[b]furans to be accessed (Gill, Grobelny, Chaplin, & Flynn, 2008).

Stereochemistry and Synthesis

- The synthesis of aminobromocyclitol derivatives from furan has been achieved with high stereoselectivity. This process involves the conversion of Diels-Alder adducts to N-benzamide derivatives, demonstrating the potential for creating structurally complex molecules from simple furan derivatives (Reynard, Reymond, & Vogel, 1991).

Synthesis of Derivatives

- Research has been conducted on synthesizing and reacting 2-(furan-2-yl)benzo[e][1,3]benzothiazole. This includes the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent treatment to obtain various substituted products, showcasing the versatility of furan derivatives in organic synthesis (Aleksandrov & El’chaninov, 2017).

Photoreactive Synthesis

- A metal-free photochemical method has been developed for synthesizing 2-substituted benzo[b]furans. This process involves a tandem formation of aryl-C and C-O bonds, highlighting the use of photochemistry in creating complex furan derivatives (Protti, Fagnoni, & Albini, 2012).

Antimicrobial Activity

- Certain derivatives of 2-bromo-N-(2-(furan-3-yl)ethyl)benzamide have been investigated for their antimicrobial activity. For instance, ethyl(3-aryl-2-bromo)propanoate reacts with 4-(furan-2-ylmethyl)thiosemicarbazones to form compounds with potential antimicrobial properties, underscoring the relevance of these derivatives in medicinal chemistry (Цялковский et al., 2005).

Cytotoxic Potential

- Research has been done on derivatives of 2- and 3-benzo[b]furancarboxylic acids, examining their cytotoxic potential against human cancer cell lines. This highlights the importance of these compounds in the development of potential anticancer agents (Kossakowski et al., 2005).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-bromo-N-[2-(furan-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c14-12-4-2-1-3-11(12)13(16)15-7-5-10-6-8-17-9-10/h1-4,6,8-9H,5,7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSPBUMXUGCPQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCC2=COC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-(4-cinnamylpiperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2461775.png)

![7-(4-fluorophenyl)-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2461776.png)

![3-chloro-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2461786.png)

![5-(2-chloro-4-fluorobenzyl)-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2461789.png)